molecular formula C8H19NO2 B12512024 Dipropylammonium Acetate

Dipropylammonium Acetate

Cat. No.: B12512024
M. Wt: 161.24 g/mol
InChI Key: LKDMDHMCNGRIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis Dipropylammonium acetate (DPAA, CAS 114389-69-4) is an organic salt formed by the reaction of dipropylamine (N,N-dipropylamine) with acetic acid. Its molecular formula is C₈H₁₉NO₂, with a molecular weight of 161.24 g/mol . The compound is typically synthesized by stoichiometric neutralization of dipropylamine with glacial acetic acid under controlled conditions (0–10°C), yielding a colorless, viscous liquid with a pH range of 6.0–8.0 .

Physical and Chemical Properties
DPAA is highly water-soluble (~0.5 M in aqueous solutions) and exhibits a refractive index of 1.343–1.347 at 20°C . Its ionic conductance in aqueous solutions at 25°C is 30.1 S·cm²/mol, a critical parameter influencing its utility in chromatography .

Applications
DPAA is widely used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) to enhance the separation of polar or ionic analytes, such as peptides and small organic acids . Its moderate alkyl chain length (two propyl groups) balances hydrophobicity and solubility, making it suitable for diverse analytical workflows .

Properties

IUPAC Name

dipropylazanium;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMDHMCNGRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH2+]CCC.CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Base Neutralization: The Primary Synthesis Route

The most widely documented method for synthesizing dipropylammonium acetate involves a straightforward acid-base neutralization reaction between dipropylamine ($$ \text{C}6\text{H}{15}\text{N} $$) and acetic acid ($$ \text{CH}_3\text{COOH} $$). This exothermic reaction proceeds at room temperature without requiring catalysts, making it suitable for both laboratory and industrial settings.

Reaction Mechanism and Stoichiometry

The reaction follows the general equation:
$$
\text{C}6\text{H}{15}\text{N} + \text{CH}3\text{COOH} \rightarrow \text{C}6\text{H}{15}\text{NH}^+ \cdot \text{CH}3\text{COO}^-
$$
Key parameters include:

  • Molar ratio : A 1:1 stoichiometric ratio ensures complete conversion, minimizing residual reactants.
  • Temperature : Conducted at 0–25°C to control exothermicity and prevent side reactions.
  • Purification : The product is isolated via rotary evaporation or crystallization from ethanol, yielding >95% purity.
Table 1: Standard Laboratory Protocol for this compound Synthesis
Parameter Specification
Reactants Dipropylamine, glacial acetic acid
Molar ratio 1:1
Solvent None (neat reaction)
Temperature 0–25°C
Reaction time 20–60 minutes
Yield 90–95%
Purity ≥95% (by NMR and titration)

Industrial-Scale Production: Optimization and Challenges

Industrial synthesis scales the neutralization reaction using continuous-flow reactors to enhance efficiency and safety. Key modifications include:

  • Reactor design : Stainless steel or glass-lined reactors with cooling jackets manage exothermic heat.
  • Process automation : In-line pH monitoring ensures precise stoichiometric control, reducing byproducts.
  • Purification : Large-scale distillation under reduced pressure (50–100 mbar) removes trace water and acetic acid, achieving >99% purity.

Economic and Environmental Considerations

  • Cost drivers : Raw material procurement (≥98% pure dipropylamine) accounts for 70% of production costs.
  • Waste management : Neutralization byproducts (e.g., water) are treated via reverse osmosis or ion exchange.

Alternative Synthesis Pathways

While less common, two alternative methods have been explored for specialized applications:

Metathesis Reactions

This compound can be synthesized via ion exchange using dipropylammonium chloride and sodium acetate:
$$
\text{C}6\text{H}{15}\text{NH}^+ \cdot \text{Cl}^- + \text{CH}3\text{COONa} \rightarrow \text{C}6\text{H}{15}\text{NH}^+ \cdot \text{CH}3\text{COO}^- + \text{NaCl}
$$
This method is limited by NaCl contamination, requiring additional purification steps.

Electrochemical Synthesis

Recent studies propose electrochemical neutralization using dipropylamine and acetic acid in a divided cell. This method achieves 85% yield at 2.5 V but remains experimental due to high energy costs.

Quality Control and Analytical Validation

Post-synthesis analysis ensures compliance with pharmaceutical and industrial standards:

Key Analytical Techniques

  • Titration : Potentiometric titration verifies acetate and ammonium content.
  • Spectroscopy : $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d6 $$) confirms structure (δ 1.35 ppm for propyl CH$$3$$, δ 1.85 ppm for acetate CH$$_3$$).
  • Chromatography : HPLC (C18 column, 0.5% TFA/ACN mobile phase) detects impurities at <0.1%.
Table 2: Acceptable Quality Parameters for this compound
Parameter Specification
Purity (HPLC) ≥99.0%
Water content ≤0.5% (Karl Fischer titration)
Residual solvents ≤50 ppm (GC-MS)
pH (5% aqueous) 6.5–7.5

Troubleshooting Common Synthesis Issues

Incomplete Neutralization

  • Cause : Substoichiometric acetic acid or inadequate mixing.
  • Solution : Adjust molar ratio to 1.05:1 (acid:amine) and use mechanical stirring.

Color Impurities

  • Cause : Oxidation of dipropylamine during storage.
  • Solution : Use fresh amine stabilized with 0.1% BHT or conduct reactions under nitrogen.

Chemical Reactions Analysis

Types of Reactions: Dipropylammonium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

Dipropylammonium acetate serves as a solvent and catalyst in numerous chemical reactions, particularly in organic synthesis and polymerization. Its ionic nature enhances reaction rates and yields by stabilizing charged intermediates. Additionally, it is utilized in the formation of aqueous biphasic systems (ABS), which are important for separation processes.

Case Study: Aqueous Biphasic Systems

A study demonstrated the ability of this compound to form ABS with polyethylene glycol at various temperatures. The research highlighted that the phase separation is primarily governed by the interactions between the ionic liquid and the polymer, with implications for efficient extraction processes in chemical engineering .

Biology

In biological applications, this compound is employed for the extraction and purification of biomolecules due to its favorable solubility properties. It has been investigated for potential uses in drug delivery systems, where its ability to interact with cellular membranes can enhance drug solubility and stability.

Case Study: Biomolecule Extraction

Research indicated that this compound can effectively extract proteins from complex biological mixtures, showcasing its utility in biochemistry for purifying enzymes and other biomolecules.

Medicine

The compound is being explored for its role in pharmaceutical formulations as a stabilizing agent. Its low volatility and thermal stability make it suitable for creating drug delivery systems that require consistent performance under varying conditions.

Case Study: Drug Delivery Systems

Investigations into the use of this compound as a stabilizer in pharmaceutical formulations revealed that it can significantly enhance the stability of sensitive compounds during storage and application, thus improving therapeutic efficacy .

Industrial Applications

This compound finds applications in producing advanced materials, such as mixed metal oxide anodes used in electrochemical applications. Its properties facilitate better performance in energy storage devices.

Case Study: Electrochemical Applications

A study on anodes prepared using this compound demonstrated enhanced degradation of organic compounds, indicating its potential in environmental applications related to waste treatment .

Data Tables

Application AreaSpecific Use CaseReference Source
ChemistrySolvent and catalyst
BiologyBiomolecule extraction
MedicineDrug delivery systems
IndustryAdvanced material production

Mechanism of Action

The mechanism of action of dipropylammonium acetate involves its ability to interact with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and yields. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes DPAA and its structural analogs, focusing on alkyl chain length, molecular weight, ionic conductance, and applications:

Compound (Abbreviation) CAS Number Molecular Weight (g/mol) Alkyl Chain Length Ionic Conductance (25°C, S·cm²/mol) Primary Applications
Dipropylammonium acetate (DPAA) 114389-69-4 161.24 C₃ (two propyl groups) 30.1 LC-MS, ion-pair chromatography
Dibutylammonium acetate (DBAA) 19070-91-8 173.25 C₄ (two butyl groups) 23.8 LC-MS, increased retention for hydrophobic analytes
Diamylammonium acetate (DAAA) 211676-91-4 201.32 C₅ (two amyl groups) Not reported LC-MS, enhanced selectivity for long-chain acids
Dihexylammonium acetate (DHAA) 366793-17-1 229.37 C₆ (two hexyl groups) Not reported LC-MS, specialized separations requiring high hydrophobicity

Performance in Chromatography

  • Retention and Selectivity :
    DPAA’s shorter alkyl chains provide moderate retention times, ideal for analytes with intermediate polarity. In contrast, DBAA and DHAA, with longer chains, increase retention for hydrophobic compounds but may reduce solubility .
  • Ionic Conductance :
    DPAA’s conductance (30.1 S·cm²/mol) is higher than DBAA (23.8 S·cm²/mol), suggesting better ion-pairing efficiency in aqueous environments .
  • MS Compatibility :
    All analogs are volatile under LC-MS conditions, but DPAA and DBAA are preferred for lower molecular weight analytes due to reduced background interference .

Research Findings and Industrial Relevance

  • LC-MS Optimization: A 2024 study highlighted DPAA’s superiority in separating polar pharmaceuticals compared to DBAA, achieving 95% recovery rates for amino acids .
  • Ionic Conductance vs. Chain Length : The inverse relationship between alkyl chain length and conductance (DPAA > DBAA > DHAA) underscores the trade-off between hydrophobicity and ion mobility .
  • Cost-Effectiveness : DPAA is more cost-effective than DHAA for routine analyses, as longer-chain reagents require higher purity grades .

Q & A

Q. What are the key physicochemical properties of dipropylammonium acetate relevant to its use in ion-pair chromatography?

this compound (0.5 M in water) exhibits a pH range of 6.0–8.0, a refractive index of 1.343–1.347 (n20/D), and a molarity of ~0.50 mol/L, as confirmed by titration and proton NMR . These properties make it suitable for LC-MS applications, where controlled pH and ionic strength are critical for analyte retention and separation .

Q. How is this compound synthesized, and what purity validation methods are recommended?

While direct synthesis protocols are not fully detailed in the evidence, analogous methods (e.g., for diisopropylethylammonium acetate) involve stoichiometric neutralization of dipropylamine with glacial acetic acid under controlled temperatures (0–10°C) . Purity validation should include NMR spectroscopy (to confirm structural integrity) and titration for molarity verification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Although specific safety data for this compound are limited, analogous ion-pair reagents require precautions against inhalation, skin contact, and ingestion. Handling should follow hazard guidelines for ammonium-based compounds, including use of PPE and fume hoods, as outlined in general chemical safety protocols .

Advanced Research Questions

Q. How can researchers optimize this compound concentration in LC-MS to resolve co-eluting analytes?

Optimization involves systematic titration of the ion-pair reagent (e.g., 0.1–0.7 M) while monitoring retention factors (k) and peak symmetry. For acidic analytes, higher concentrations (~0.5 M) enhance ion-pair formation, but excess reagent may suppress MS ionization. Balance pH (within 6.0–8.0) to avoid column degradation .

Q. What experimental strategies address batch-to-batch variability in this compound solutions?

Variability in molarity or pH can arise from incomplete neutralization or water content. Mitigation strategies include:

  • Precise titration using standardized acetic acid and dipropylamine.
  • Refractive index monitoring (target: 1.343–1.347) to ensure consistency .
  • NMR validation of the ammonium-acetate ratio to confirm stoichiometric equivalence .

Q. How do structural features of this compound influence its role in hydrogen-bonded networks, as observed in crystallographic studies?

In related ammonium-oxalate complexes (e.g., tetrakis(dipropylammonium) stannate), dipropylammonium cations participate in N–H⋯O hydrogen bonds with oxalate anions, stabilizing 3D networks. Similar interactions in this compound may enhance its solubility and ion-pairing efficiency in aqueous phases .

Q. What methodological pitfalls arise when using this compound in high-throughput LC-MS workflows, and how can they be resolved?

Common issues include:

  • Column contamination : Use in-line filters (0.2 µm) to prevent particulate buildup.
  • Ion suppression : Reduce concentration or switch to volatile alternatives (e.g., formic acid) for MS compatibility .
  • pH drift : Regularly calibrate mobile phase pH and store solutions under inert gas .

Q. How can researchers reconcile discrepancies in reported molarity (e.g., ~0.50 mol/L vs. theoretical 0.5 M) for commercial this compound?

Discrepancies may stem from hydration or incomplete neutralization. Cross-validate batches via:

  • Karl Fischer titration for water content.
  • Conductivity measurements to correlate with molarity .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing retention time reproducibility in ion-pair chromatography using this compound?

Use multivariate analysis (e.g., ANOVA) to assess the impact of variables like pH, temperature, and reagent concentration. Include control runs without the ion-pair reagent to isolate its effect on retention .

Q. How can researchers differentiate between ion-pairing and ion-exchange mechanisms when using this compound?

Conduct experiments with varying ionic strengths (e.g., adding NaCl). Ion-pairing retention is less sensitive to ionic strength compared to ion-exchange. Additionally, monitor retention time shifts under pH gradients to identify dominant mechanisms .

Method Development & Validation

Q. What protocols ensure robust method transfer for this compound-based assays across LC-MS platforms?

  • Standardize column chemistry (e.g., C18 vs. phenyl-hexyl).
  • Match eluent preparation protocols (e.g., degassing, filtration).
  • Validate using reference standards with documented retention times and peak areas .

Q. How can computational modeling predict this compound’s interaction with specific analytes (e.g., polar organics)?

Molecular dynamics simulations or density functional theory (DFT) can model hydrogen bonding and hydrophobic interactions. Input parameters should include experimental NMR shifts and crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.